methanone](/img/structure/B12462453.png)
[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl](4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Introduction of the Nitrobenzoyl Group: This step involves the acylation of the piperazine ring with 4-nitrobenzoyl chloride under basic conditions.
Attachment of the Phenoxypropanol Moiety: The final step involves the reaction of the intermediate with phenoxypropanol, often under acidic or basic conditions to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 1-[4-(4-AMINOBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE: Similar structure but with a pyrimidine ring instead of a phenoxypropanol moiety.
1-ETHYL-4-(4-NITROBENZOYL)PIPERAZINE: Similar structure but with an ethyl group instead of a phenoxypropanol moiety.
Uniqueness: 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL is unique due to the presence of both a phenoxypropanol moiety and a nitrobenzoyl group, which can impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O5/c24-18(15-28-19-4-2-1-3-5-19)14-21-10-12-22(13-11-21)20(25)16-6-8-17(9-7-16)23(26)27/h1-9,18,24H,10-15H2 |
InChI Key |
OTZSGDDSGZSMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



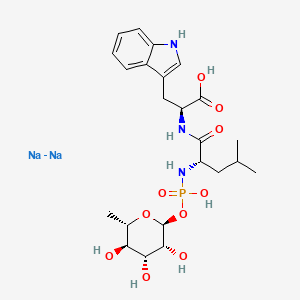
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)

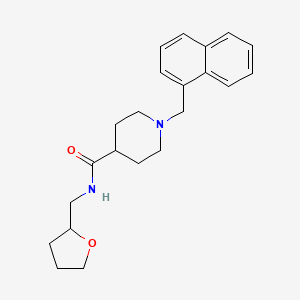
![Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12462388.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)
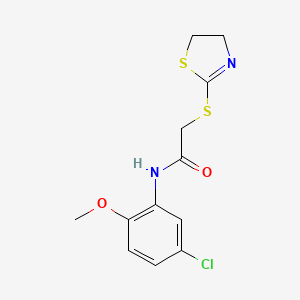
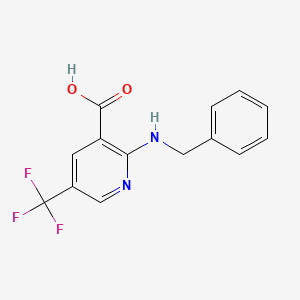
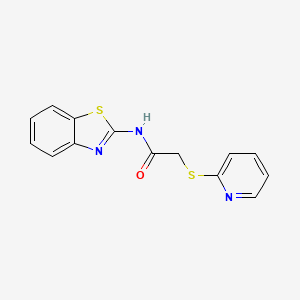
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline](/img/structure/B12462438.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462442.png)
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide](/img/structure/B12462444.png)
